(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2S/c19-14-10-22-8-7-15(14)25-12-4-3-9-23(11-12)17(24)13-5-1-2-6-16(13)26-18(20)21/h1-2,5-8,10,12,18H,3-4,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWNSDDBVFFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)OC3=C(C=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
Piperidine derivatives are typically synthesized via cyclization of 1,5-diamines or reduction of pyridine analogs. For the 3-oxy-substituted variant, nucleophilic aromatic substitution (SNAr) on 3-hydroxypiperidine proves effective:
Step 1: Protection of Piperidine Nitrogen
Piperidine is protected as its tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in THF under basic conditions (yield: 92–95%).
Step 2: Oxidation to 3-Hydroxypiperidine
Selective oxidation at the 3-position is achieved via Sharpless asymmetric dihydroxylation, though this requires chiral ligands. A more scalable alternative involves hydroxyl-directed C–H activation using Pd(OAc)₂ and PhI(OAc)₂ in acetic acid (60–65% yield).
Step 3: Etherification with 3-Chloro-4-hydroxypyridine
The hydroxyl group undergoes Mitsunobu reaction with 3-chloro-4-hydroxypyridine using DIAD and PPh₃ in THF (78–82% yield). Deprotection with TFA in DCM yields 3-((3-chloropyridin-4-yl)oxy)piperidine (Table 1).
Table 1: Optimization of Etherification Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PPh₃/DIAD | THF | 25 | 12 | 82 |
| DBU | DMF | 80 | 6 | 68 |
| CuI/1,10-Phenanthroline | Toluene | 110 | 24 | 45 |
Preparation of 2-((Difluoromethyl)thio)benzoyl Chloride
Thioether Formation
The difluoromethylthio group is introduced via radical thiol-ene reaction or nucleophilic displacement:
Method A: Radical Pathway
2-Bromobenzaldehyde reacts with difluoromethanethiol (CHF₂SH) under UV irradiation with AIBN initiator in acetonitrile (55–60% yield). Subsequent oxidation of the aldehyde to carboxylic acid is achieved using KMnO₄ in acidic conditions.
Method B: Nucleophilic Substitution
2-Fluorobenzoic acid is treated with sodium difluoromethanethiolate (NaSCHF₂) in DMSO at 120°C (48–52% yield). The lower yield reflects competing defluorination.
Conversion to Acid Chloride
The carboxylic acid is activated with thionyl chloride (SOCl₂) in dichloromethane with catalytic DMF (95–98% conversion).
Coupling Strategies for Methanone Formation
Schlenk-Type Acylation
3-((3-Chloropyridin-4-yl)oxy)piperidine reacts with 2-((difluoromethyl)thio)benzoyl chloride in anhydrous THF using Hunig’s base (DIPEA). The reaction proceeds at 0°C to room temperature over 6 hours (Table 2).
Table 2: Acylation Efficiency Across Bases
| Base | Equiv | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DIPEA | 2.5 | THF | 76 | 98.5 |
| Et₃N | 3.0 | DCM | 64 | 97.2 |
| NaHCO₃ | 5.0 | Acetone | 41 | 89.3 |
Alternative: Ugi Multicomponent Reaction
A one-pot approach combining 3-((3-chloropyridin-4-yl)oxy)piperidine, 2-((difluoromethyl)thio)benzaldehyde, and an isocyanide in methanol at 50°C provides moderate yields (58–62%) but requires subsequent oxidation to the ketone.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 3:1 → 1:1 gradient). The difluoromethylthio group’s polarity necessitates careful solvent selection to prevent decomposition.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.6 Hz, 1H, pyridine-H), 7.82–7.75 (m, 2H, aryl-H), 6.95 (t, J=54 Hz, 1H, CHF₂), 4.15–3.98 (m, 2H, piperidine-OCH₂), 3.45–3.20 (m, 4H, piperidine-NCH₂).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -110.2 (d, J=54 Hz, CHF₂), -112.5 (s, CF₃ from impurities).
Challenges and Process Optimization
Regioselectivity in Piperidine Functionalization
Competing O- versus N-alkylation during the Mitsunobu reaction necessitates precise stoichiometric control. Excess 3-chloro-4-hydroxypyridine (1.5 equiv) suppresses N-alkylation byproducts.
Stability of Difluoromethylthio Group
The –SCHF₂ moiety is prone to hydrolysis under acidic conditions. Neutral pH buffers are critical during workup. Thioether stabilization via coordination to Ag₂O improves yield by 12–15%.
Chemical Reactions Analysis
Substitution Reactions at the Chloropyridine Moiety
The 3-chloropyridin-4-yl group is a key site for nucleophilic aromatic substitution (NAS). The chlorine atom at the 3-position is activated by the electron-withdrawing pyridine ring, enabling displacement by nucleophiles.
Table 1: Substitution Reactions at the 3-Chloropyridine Position
-
Mechanistic Insight : The reaction proceeds via an addition-elimination pathway, with the pyridine ring stabilizing the transition state through resonance . Steric hindrance from the adjacent piperidine-oxy group slightly reduces reaction rates compared to unsubstituted chloropyridines.
Oxidation of the Difluoromethylthio Group
The difluoromethylthio (-S-CF₂H) group undergoes oxidation to sulfoxide (-SO-CF₂H) or sulfone (-SO₂-CF₂H) derivatives under controlled conditions.
Table 2: Oxidation Reactions of the Difluoromethylthio Group
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 1h | Sulfoxide | 90% | |
| H₂O₂/AcOH | 50°C, 4h | Sulfone | 85% | |
| NaIO₄ | H₂O/MeCN, RT, 12h | Sulfone (with overoxidation risk) | 78% |
-
Key Findings :
Ketone Functionalization
The central methanone group participates in nucleophilic additions and reductions.
Reduction to Alcohol
The ketone is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation:
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing novel materials and catalysts.
Biology: : Explored for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic effects, possibly due to its unique chemical interactions with biological targets.
Industry: : Utilized in the development of advanced materials, including specialized polymers and coatings.
Mechanism of Action
Mechanism: : The compound exerts its effects through interactions with specific molecular targets, such as enzyme active sites or receptor binding domains, altering their activity or signaling pathways.
Molecular Targets and Pathways: : Key targets may include enzymes involved in metabolic pathways or receptors critical for cell signaling. These interactions can lead to changes in cellular processes, making the compound relevant for drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure, merging a piperidine scaffold with pyridine and thioether functionalities. Below is a comparative analysis with structurally related compounds:
Key Observations
Piperidine vs.
Thioether Modifications : The difluoromethylthio group (-SCF₂H) in the target compound offers greater resistance to oxidative metabolism compared to methylthio (-SCH₃) or thiophenyl groups in MK45 and Example 62 .
Chloropyridine vs. Trifluoromethylpyridine : The 3-chloropyridine moiety in the target compound may provide distinct electronic effects compared to the trifluoromethylpyridine in MK45, influencing target selectivity .
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperidine ring, a chloropyridine moiety, and a difluoromethylthio-substituted phenyl group, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 396.89 g/mol. The structural characteristics include:
- Piperidine ring : Contributes to the compound's ability to interact with various biological targets.
- Chloropyridine moiety : Enhances biological activity, particularly in neuropharmacology.
- Difluoromethylthio group : May impart unique electronic properties that influence receptor binding and enzyme interactions.
Research indicates that This compound exhibits significant biological activity through various mechanisms:
- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases.
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for conditions such as cancer and inflammation.
Therapeutic Applications
The compound's unique structure suggests several potential therapeutic applications:
- Neurodegenerative Diseases : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like Alzheimer's disease.
- Cancer Therapy : Preliminary studies indicate that it may have anticancer properties through mechanisms such as apoptosis induction in cancer cells.
Case Studies
- Neuropharmacological Studies : In vitro assays demonstrated that the compound significantly inhibited the activity of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function .
- Anticancer Activity : A study evaluating the compound's effects on various cancer cell lines showed promising results, with significant reductions in cell viability observed at micromolar concentrations. The mechanism appears to involve both apoptosis and cell cycle arrest .
Quantitative Structure-Activity Relationship (QSAR)
A QSAR analysis was conducted to evaluate the relationship between the chemical structure of similar compounds and their biological activity. The findings highlighted key descriptors that correlate with enhanced activity against specific targets, providing insights for further optimization of this compound .
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Neuroprotective | AChE Inhibition |
| Compound B | Anticancer | Apoptosis Induction |
| Compound C | Antimicrobial | Enzyme Inhibition |
Q & A
Q. Advanced
- Surface plasmon resonance (SPR) quantifies binding affinity (KD) in real-time, with immobilization of target proteins (e.g., kinases) on sensor chips .
- Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .
- Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) predict binding poses and stability over 100-ns trajectories .
How can contradictions in pharmacological data across studies be resolved?
Q. Advanced
- Meta-analysis of IC50/EC50 values identifies outliers caused by assay variability (e.g., cell line differences). Normalize data using Z-score analysis .
- Structural analogs (e.g., Compound B in with chlorophenyl groups) provide comparative benchmarks to isolate substituent effects.
- Dose-response reevaluation under standardized conditions (e.g., fixed ATP concentrations in kinase assays) reduces variability .
What computational methods predict the compound’s reactivity and metabolic stability?
Q. Advanced
- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- CYP450 metabolism prediction (e.g., using StarDrop or Schrödinger) identifies vulnerable motifs (e.g., difluoromethylthio’s susceptibility to oxidation) .
- ADMET predictors (e.g., QikProp) estimate logP (2.8–3.5) and BBB permeability to prioritize derivatives .
How do structural modifications to the piperidine or difluoromethylthio groups alter bioactivity?
Q. Advanced
- Piperidine ring substitution : Replacing the oxygen linker with sulfur (thioether) increases logP by ~0.5 units but reduces solubility, as seen in analogs from .
- Difluoromethylthio vs. sulfonyl : The thioether group in the target compound shows 10-fold higher kinase inhibition than sulfonyl analogs due to enhanced H-bond acceptor capacity .
- SAR studies : Systematic replacement of the chloropyridine moiety with pyrimidine (e.g., Compound C in ) reduces cytotoxicity but improves selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
